molecular formula C9H11ClO2 B2615547 2-(5-chloro-2-methoxyphenyl)ethan-1-ol CAS No. 7569-69-9

2-(5-chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B2615547
CAS No.: 7569-69-9
M. Wt: 186.64
InChI Key: LWDVCSLJWMJEDB-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures such as extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-chloro-2-methoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxy and chlorine substituents on the phenyl ring may influence its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVCSLJWMJEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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